molecular formula C6H10O3 B8115749 trans-2-ethoxycyclopropanecarboxylic acid

trans-2-ethoxycyclopropanecarboxylic acid

Cat. No.: B8115749
M. Wt: 130.14 g/mol
InChI Key: NXCVRYFUTLMBAE-WHFBIAKZSA-N
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Description

trans-2-ethoxycyclopropanecarboxylic acid is a chiral cyclopropane derivative with an ethoxy group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-ethoxycyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

trans-2-ethoxycyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

trans-2-ethoxycyclopropanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-2-ethoxycyclopropanecarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the ethoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-2-methoxycyclopropanecarboxylic acid
  • (1S,2S)-2-aminocyclopropanecarboxylic acid
  • (1S,2S)-2-hydroxycyclopropanecarboxylic acid

Uniqueness

trans-2-ethoxycyclopropanecarboxylic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its analogs. This uniqueness can be leveraged in specific synthetic applications and research studies .

Properties

IUPAC Name

(1S,2S)-2-ethoxycyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-9-5-3-4(5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCVRYFUTLMBAE-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1C[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60212-41-1
Record name rac-(1R,2R)-2-ethoxycyclopropane-1-carboxylic acid
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